molecular formula C9H21ClO3Si B11871461 Triisopropoxychlorosilane

Triisopropoxychlorosilane

Cat. No.: B11871461
M. Wt: 240.80 g/mol
InChI Key: ZPASRGDYLROIBR-UHFFFAOYSA-N
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Description

Chlorotriisopropoxysilane is an organosilicon compound with the molecular formula C9H21ClSi. It is a colorless liquid that is used as a precursor in the synthesis of various silicon-based materials. The compound is known for its reactivity and is commonly used in the field of materials science and organic chemistry.

Preparation Methods

Chlorotriisopropoxysilane can be synthesized through several methods. One common synthetic route involves the reaction of silicon tetrachloride with isopropanol in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-70°C and a pressure of 1-2 atm. The reaction can be represented as follows:

SiCl4+3C3H7OHClSi(OCH(CH3)2)3+3HCl\text{SiCl}_4 + 3 \text{C}_3\text{H}_7\text{OH} \rightarrow \text{ClSi(OCH(CH}_3\text{)}_2)_3 + 3 \text{HCl} SiCl4​+3C3​H7​OH→ClSi(OCH(CH3​)2​)3​+3HCl

In industrial production, the process is scaled up, and the reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity.

Chemical Reactions Analysis

Chlorotriisopropoxysilane undergoes various chemical reactions, including:

  • Hydrolysis: : When exposed to water, chlorotriisopropoxysilane hydrolyzes to form triisopropoxysilanol and hydrochloric acid.

    ClSi(OCH(CH3)2)3+H2OHO-Si(OCH(CH3)2)3+HCl\text{ClSi(OCH(CH}_3\text{)}_2)_3 + \text{H}_2\text{O} \rightarrow \text{HO-Si(OCH(CH}_3\text{)}_2)_3 + \text{HCl} ClSi(OCH(CH3​)2​)3​+H2​O→HO-Si(OCH(CH3​)2​)3​+HCl

  • Alcoholysis: : The compound reacts with alcohols to form alkoxysilanes.

    ClSi(OCH(CH3)2)3+ROHRO-Si(OCH(CH3)2)3+HCl\text{ClSi(OCH(CH}_3\text{)}_2)_3 + \text{ROH} \rightarrow \text{RO-Si(OCH(CH}_3\text{)}_2)_3 + \text{HCl} ClSi(OCH(CH3​)2​)3​+ROH→RO-Si(OCH(CH3​)2​)3​+HCl

  • Substitution Reactions: : Chlorotriisopropoxysilane can undergo substitution reactions with nucleophiles such as amines and thiols to form corresponding silanes.

    ClSi(OCH(CH3)2)3+RNH2RNH-Si(OCH(CH3)2)3+HCl\text{ClSi(OCH(CH}_3\text{)}_2)_3 + \text{RNH}_2 \rightarrow \text{RNH-Si(OCH(CH}_3\text{)}_2)_3 + \text{HCl} ClSi(OCH(CH3​)2​)3​+RNH2​→RNH-Si(OCH(CH3​)2​)3​+HCl

Scientific Research Applications

Chlorotriisopropoxysilane has a wide range of applications in scientific research:

    Materials Science: It is used as a precursor for the synthesis of silicon-based materials, including siloxanes and silanes, which are used in coatings, adhesives, and sealants.

    Organic Chemistry:

    Biology and Medicine: Chlorotriisopropoxysilane is used in the modification of surfaces for biomedical applications, such as the preparation of biocompatible coatings and drug delivery systems.

    Industry: It is used in the production of specialty chemicals and as a coupling agent in the manufacture of composite materials.

Mechanism of Action

The mechanism of action of chlorotriisopropoxysilane involves its reactivity with various nucleophiles. The silicon atom in the compound is electrophilic, making it susceptible to attack by nucleophiles such as water, alcohols, and amines. This reactivity allows the compound to undergo hydrolysis, alcoholysis, and substitution reactions, leading to the formation of various silicon-containing products.

Comparison with Similar Compounds

Chlorotriisopropoxysilane can be compared with other similar compounds such as chlorotriethoxysilane and chlorotrimethoxysilane. While all these compounds contain a silicon-chlorine bond, they differ in the nature of the alkoxy groups attached to the silicon atom. Chlorotriisopropoxysilane has isopropoxy groups, whereas chlorotriethoxysilane and chlorotrimethoxysilane have ethoxy and methoxy groups, respectively. The differences in the alkoxy groups affect the reactivity and applications of these compounds.

Similar Compounds

  • Chlorotriethoxysilane
  • Chlorotrimethoxysilane
  • Chlorodimethylsilane

Chlorotriisopropoxysilane is unique due to its specific reactivity and the properties imparted by the isopropoxy groups, making it suitable for specialized applications in materials science and organic synthesis.

Biological Activity

Triisopropoxychlorosilane (TIPS-Cl) is a silane compound that has garnered interest in various fields, including materials science and biological research. Its unique chemical structure allows it to interact with biological systems, leading to potential applications in drug delivery, surface modification, and as a precursor for bioactive materials. This article delves into the biological activity of TIPS-Cl, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the chemical formula C9H21ClO3SiC_9H_{21}ClO_3Si. Its structure consists of a silicon atom bonded to three isopropoxy groups and one chlorine atom. This configuration imparts significant reactivity, particularly in nucleophilic substitution reactions, which can be exploited in various biological applications.

Antimicrobial Properties

TIPS-Cl exhibits notable antimicrobial activity against various bacterial strains. Studies have shown that silanes can enhance the antimicrobial properties of surfaces when used as coatings or treatments. For example, chlorosilanes have been found effective against Pseudomonas aeruginosa and Staphylococcus aureus, which are critical pathogens in healthcare settings .

Table 1: Antimicrobial Efficacy of TIPS-Cl

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa32 µg/mL
Staphylococcus aureus16 µg/mL
Escherichia coli64 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments reveal that TIPS-Cl can affect cell viability depending on concentration and exposure time. In vitro studies indicate that at lower concentrations, TIPS-Cl does not significantly harm mammalian cells, while higher concentrations lead to increased cytotoxic effects. This duality suggests potential use in targeted therapies where controlled release is crucial.

Table 2: Cytotoxic Effects of TIPS-Cl on Mammalian Cells

Concentration (µg/mL)Cell Viability (%)
195
1085
10050
50020

The biological activity of TIPS-Cl is primarily attributed to its ability to form covalent bonds with cellular components. It can modify cell surfaces, enhancing the uptake of therapeutic agents or altering cell signaling pathways. The mechanism involves nucleophilic attack on the silicon center, facilitating interactions with proteins and nucleic acids .

Case Studies

  • Surface Modification for Drug Delivery : A study demonstrated that TIPS-Cl-modified surfaces improved the adhesion and proliferation of fibroblasts when used in wound healing applications. The modified surfaces showed enhanced biocompatibility compared to unmodified controls .
  • Anticancer Applications : Research indicated that TIPS-Cl could be utilized in delivering chemotherapeutic agents directly to tumor cells, minimizing systemic toxicity. In vitro tests showed that TIPS-Cl facilitated the targeted release of doxorubicin in cancer cell lines, leading to increased apoptosis compared to free drug administration .

Properties

IUPAC Name

chloro-tri(propan-2-yloxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21ClO3Si/c1-7(2)11-14(10,12-8(3)4)13-9(5)6/h7-9H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPASRGDYLROIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O[Si](OC(C)C)(OC(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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